Structural Distinction from the Carboxamide Analog (PDB Ligand A1BUA) via Crystallographic Data
The compound is an acetamide, whereas the closest structurally characterized analog in the PDB (A1BUA) is a carboxamide where the carbonyl is directly attached to the isoxazole ring [1]. In the PDB entry 7HTZ, the carboxamide ligand A1BUA achieves a Real Space Correlation Coefficient (RSCC) of 0.986 and 0.989 in two chains, with an average occupancy of 0.85, indicating a well-defined binding pose [1]. The target compound's extra methylene spacer will alter the dihedral angle between the amide and the isoxazole ring, likely changing the hydrogen bond network geometry and binding affinity. No direct co-crystal structure or binding assay for the target compound was found.
| Evidence Dimension | Structural geometry and crystallographic fit |
|---|---|
| Target Compound Data | Not determined (no co-crystal structure available) |
| Comparator Or Baseline | A1BUA (carboxamide analog): RSCC = 0.986 (Chain B), 0.989 (Chain A); Occupancy = 0.85 (average) in PDB 7HTZ [1] |
| Quantified Difference | Not calculable due to missing target data; homologous ligand provides a baseline for expected binding mode and quality. |
| Conditions | X-ray crystallography; PDB 7HTZ ligand validation report [1] |
Why This Matters
The difference in linker length between the target acetamide and the PDB carboxamide is a critical determinant of binding mode; without target-specific data, procurement for any structure-based project carries unquantified risk.
- [1] RCSB PDB entry for 7HTZ, Ligand A1BUA validation page. View Source
